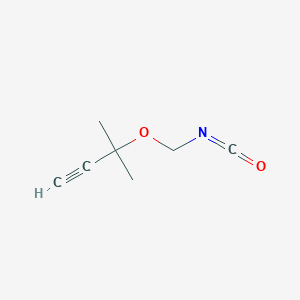
3-(Isocyanatomethoxy)-3-methylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isocyanatomethoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a methoxy group and a methylbutyne backbone. This compound is of interest due to its unique chemical structure and reactivity, which makes it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethoxy)-3-methylbut-1-yne typically involves the reaction of an appropriate alcohol with phosgene or its derivatives to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate. This process can be carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are decomposed thermally to produce the desired isocyanate .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isocyanatomethoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Major Products Formed
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates.
Applications De Recherche Scientifique
3-(Isocyanatomethoxy)-3-methylbut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3-(Isocyanatomethoxy)-3-methylbut-1-yne involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and carbamates, which are important in various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in organic synthesis and as a reagent in chemical analysis.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.
Uniqueness
3-(Isocyanatomethoxy)-3-methylbut-1-yne is unique due to its specific structure, which combines an isocyanate group with a methoxy and methylbutyne backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other isocyanates may not be suitable .
Propriétés
Numéro CAS |
57745-66-1 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
3-(isocyanatomethoxy)-3-methylbut-1-yne |
InChI |
InChI=1S/C7H9NO2/c1-4-7(2,3)10-6-8-5-9/h1H,6H2,2-3H3 |
Clé InChI |
JGPQAZMRYVOIPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
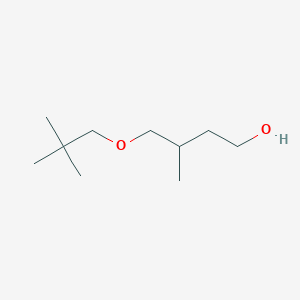
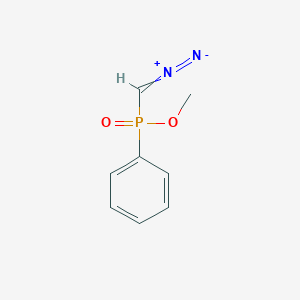
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
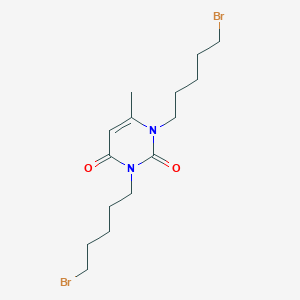
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
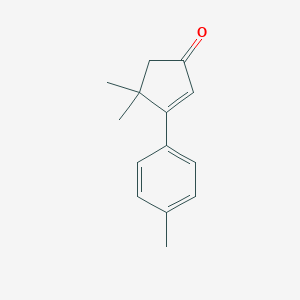

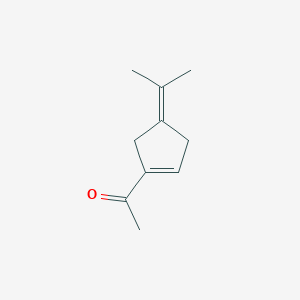
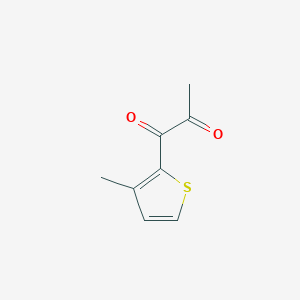
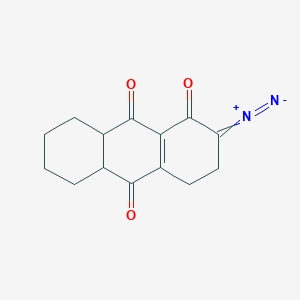
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
